molecular formula C26H38ClNO2 B3368949 2-Chloro-3-(hexadecylamino)naphthalene-1,4-dione CAS No. 22272-21-5

2-Chloro-3-(hexadecylamino)naphthalene-1,4-dione

Cat. No.: B3368949
CAS No.: 22272-21-5
M. Wt: 432 g/mol
InChI Key: MIOOSJHVLGHSBL-UHFFFAOYSA-N
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Description

2-Chloro-3-(hexadecylamino)naphthalene-1,4-dione is a naphthoquinone derivative characterized by a chloro substituent at the 2-position and a hexadecylamino (C16 alkyl chain) group at the 3-position of the naphthalene-1,4-dione core. Its molecular formula is C26H38ClNO2, with a molecular weight of 440.04 g/mol (CAS: 22272-21-5) .

Properties

IUPAC Name

2-chloro-3-(hexadecylamino)naphthalene-1,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H38ClNO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-17-20-28-24-23(27)25(29)21-18-15-16-19-22(21)26(24)30/h15-16,18-19,28H,2-14,17,20H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIOOSJHVLGHSBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCNC1=C(C(=O)C2=CC=CC=C2C1=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H38ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50284858
Record name 2-chloro-3-(hexadecylamino)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

432.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

22272-21-5
Record name NSC39354
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=39354
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-chloro-3-(hexadecylamino)naphthalene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50284858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-3-(hexadecylamino)naphthalene-1,4-dione typically involves the reaction of 2,3-dichloro-1,4-naphthoquinone with hexadecylamine. The reaction is carried out in an anhydrous environment, often using solvents like methanol. The mixture is stirred at low temperatures (around 0°C) to facilitate the reaction. The product is then purified through crystallization or extraction methods .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Advanced purification techniques such as column chromatography and recrystallization are employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions: 2-Chloro-3-(hexadecylamino)naphthalene-1,4-dione undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

2-Chloro-3-(hexadecylamino)naphthalene-1,4-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Chloro-3-(hexadecylamino)naphthalene-1,4-dione involves its interaction with cellular components. It can undergo redox reactions, leading to the generation of reactive oxygen species (ROS). These ROS can induce oxidative stress in cells, which is a mechanism exploited in its antimicrobial and antitumor activities. The compound targets cellular pathways involved in redox homeostasis and can disrupt the function of enzymes and proteins critical for cell survival .

Comparison with Similar Compounds

Key Observations :

  • Alkyl Chain Length : The hexadecyl (C16) chain confers higher hydrophobicity compared to shorter alkyl chains (e.g., octyl, C8), which may enhance membrane interaction but reduce solubility .
  • Aromatic vs. Aliphatic Substituents: Aromatic substituents (e.g., 4-methylanilino) introduce rigidity, as seen in the planar naphthoquinone core, whereas aliphatic chains increase conformational flexibility .
  • Heterocyclic Groups: Pyridine or thiophene-based substituents (e.g., 2-chloro-3-((thiophen-2-ylmethyl)amino)-1,4-naphthoquinone) improve electronic properties and bioactivity .


Key Observations :

  • Antifungal Activity: The furan-2-ylmethylamino derivative exhibits potent antifungal activity, likely due to the electron-rich furan ring enhancing target binding .
  • Anticancer Potential: Piperidine- and phenylamino-substituted derivatives demonstrate cytotoxic effects, with IC50 values comparable to clinical drugs like imatinib .

Biological Activity

2-Chloro-3-(hexadecylamino)naphthalene-1,4-dione is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by data tables, case studies, and relevant research findings.

  • IUPAC Name: this compound
  • CAS Number: 22272-21-5
  • Molecular Formula: C21H30ClN2O2

The biological activity of this compound is primarily attributed to its ability to interact with various cellular targets. This compound has been shown to inhibit specific enzymes involved in cell proliferation and survival pathways, making it a candidate for further investigation in cancer therapy.

Antimicrobial Activity

Recent studies indicate that this compound exhibits significant antimicrobial properties. The compound has been tested against various bacterial and fungal strains, demonstrating efficacy in inhibiting growth.

Table 1: Antimicrobial Activity Data

MicroorganismMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. The compound has demonstrated cytotoxic effects on several cancer cell lines, including breast and colon cancer cells.

Case Study: Cytotoxic Effects on Cancer Cell Lines

In a study conducted on MCF-7 (breast cancer) and HT-29 (colon cancer) cell lines, the compound exhibited a dose-dependent reduction in cell viability.

Table 2: Cytotoxicity Data

Cell LineIC50 (µM)Reference
MCF-715.5
HT-2920.0

Selectivity Index

The selectivity index (SI) is an important measure for evaluating the therapeutic potential of anticancer agents. A higher SI indicates greater selectivity towards cancer cells over normal cells.

Table 3: Selectivity Index Values

Cell LineNormal Cell LineSI Value
MCF-7MCF-10A4.5
HT-29CCD-18Co3.8

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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2-Chloro-3-(hexadecylamino)naphthalene-1,4-dione

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